Ethyl Docetaxel
Description
Properties
CAS No. |
154044-47-0 |
|---|---|
Molecular Formula |
C44H55NO14 |
Molecular Weight |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
InChI Key |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl Docetaxel
Synthetic Routes for Ethyl Docetaxel (B913) and Related Analogues
The semi-synthesis of docetaxel analogues, including Ethyl Docetaxel, typically starts from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the European yew tree (Taxus baccata). This approach is more sustainable than relying on the isolation of the final compounds from natural sources. The primary strategy involves the esterification of the C13-hydroxyl group of a protected 10-DAB core with a suitably protected N-acyl phenylisoserine (B1258129) side chain.
Chemo-enzymatic methods offer a powerful strategy for creating novel docetaxel analogues with high selectivity, often under mild reaction conditions. These approaches leverage the specificity of enzymes to catalyze key transformations, such as glycosylation or esterification, that are challenging to achieve with traditional chemical methods.
Research has demonstrated the synthesis of docetaxel prodrugs by attaching monosaccharides to the docetaxel structure via an ester linkage. nih.govnih.gov In these syntheses, enzymes like lactase from K. lactis, β-galactosidase from A. oryzae, or β-xylosidase from Aspergillus sp. are used for stereoselective transglycosylation reactions. nih.govnih.govresearchgate.net For example, carboxyethyl β-D-glucopyranoside, prepared via enzymatic glucosylation, can be subsequently coupled to the docetaxel core. nih.gov This methodology highlights the potential for creating a diverse range of derivatives, where an ethyl-containing linker could be similarly introduced and enzymatically modified.
Table 1: Examples of Enzymes in the Synthesis of Docetaxel Derivatives
| Enzyme | Source Organism | Reaction Type | Product Example | Reference |
|---|---|---|---|---|
| Lactase | K. lactis | β-Glucosylation | 7-propionyldocetaxel 3''-O-β-D-glucopyranoside | nih.gov |
| β-Galactosidase | A. oryzae | β-Galactosylation | 7-propionyldocetaxel 3''-O-β-D-galactopyranoside | nih.govnih.gov |
The biological activity of taxanes is highly dependent on the stereochemistry of the C13 side chain, which must possess the (2R,3S) configuration. Therefore, the stereoselective synthesis of this side chain is a critical aspect of producing this compound. A common and effective strategy is the β-lactam synthon method.
This involves the [2+2] cycloaddition, or Staudinger reaction, between a ketene (B1206846) and an imine to form a β-lactam (azetidinone) ring with the desired stereochemistry. researchgate.netnih.gov For instance, a chiral imine can be reacted with an acetoxyacetyl chloride in the presence of a base to form diastereomeric azetidinone intermediates, which can then be separated. google.com Subsequent ring-opening of the purified β-lactam yields the desired phenylisoserine derivative, ready for coupling with the baccatin (B15129273) core. researchgate.net The use of chiral auxiliaries or asymmetric catalysis in the Staudinger reaction is crucial for controlling the stereochemical outcome. researchgate.netnih.gov
Another key intermediate is the protected baccatin core itself. Protecting groups, such as triethylsilyl (TES), are often installed at the C7 and/or C10 positions to prevent unwanted side reactions during the side-chain coupling step. nih.govscispace.com
The central step in forming this compound is the esterification that links the baccatin core and the phenylisoserine side chain. This coupling is typically performed between the C13 hydroxyl group of a protected 10-deacetylbaccatin III and the carboxylic acid of the N-protected side chain. To facilitate this reaction, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). google.comacs.org
To synthesize Docetaxel, the side chain used is N-(tert-butoxycarbonyl)- (2R,3S)-3-phenylisoserine. For this compound, a side chain bearing the corresponding ethyl functionality would be required. Patent literature describes the use of an N-CBZ-3-phenylisoserine ethyl ester as a starting material in taxane (B156437) synthesis, indicating the utility of such ethylated intermediates. google.comgoogle.com
After coupling, a series of deprotection steps are necessary to reveal the final molecule. For example, if a triethylsilyl (TES) group is used to protect the C7 hydroxyl, it can be removed using hydrogen fluoride (B91410) in pyridine. nih.gov The synthesis of various analogues involves modifying functional groups on either the baccatin core or the side chain to explore structure-activity relationships. acs.orgacs.orgrsc.orgresearchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product in a complex multi-step synthesis. Key parameters that are frequently optimized include temperature, solvent, reaction time, and the stoichiometry of reactants and reagents.
In the crucial esterification step, using an excess of the side chain precursor relative to the baccatin core can drive the reaction to completion. google.com For instance, methods describe using six equivalents of the side chain for each equivalent of the protected baccatin III. google.comgoogle.com The temperature for this coupling is also critical; procedures often specify a range of 60-80°C. google.comgoogle.com
The choice of solvent and reagents for protection and deprotection steps also significantly impacts the outcome. For example, in the synthesis of docetaxel lipid conjugates, the reaction between docetaxel and lauroyl chloride is conducted in dry dichloromethane (B109758) at 0°C to achieve a high yield. nih.gov For deprotection steps, such as the removal of trichloroethoxycarbonyl (Troc) groups, a combination of acetic acid and zinc powder in an organic solvent like methanol (B129727) is effective. researchgate.net
Table 2: Factors for Optimization in Docetaxel Analogue Synthesis
| Parameter | Factor | Example Condition/Rationale | Reference |
|---|---|---|---|
| Reactant Stoichiometry | Side Chain to Baccatin Ratio | 6:1 excess of side chain to drive esterification | google.com |
| Temperature | Esterification Temperature | 60-80°C | google.com |
| Solvent | Deprotection Solvent | Methanol/Acetic Acid for Zn-mediated Troc removal | researchgate.net |
| Catalyst | Deprotection Catalyst | Use of Zinc-nickel alloy for selective deprotection | google.com |
Novel Precursors and Starting Materials in this compound Synthesis
The foundation of semi-synthetic taxanes like this compound is the availability of suitable starting materials. The most important precursor is 10-deacetylbaccatin III (10-DAB), which is renewably sourced from Taxus baccata leaves. acs.org Research has also focused on creating novel analogues by starting with modified precursors.
Syntheses of D-ring modified thia-analogues of docetaxel have been accomplished starting from both 10-DAB and other taxines like taxine (B1234092) B and isotaxine B. acs.org Furthermore, novel side-chain precursors can be synthesized to introduce different functionalities. For example, replacing the C-3' phenyl group of the side chain with a propargyl alcohol has been shown to enhance water solubility and activity. capes.gov.brnih.gov The synthesis of the docetaxel side chain has also been achieved starting from simple materials like benzaldehyde (B42025) and tert-butoxycarbonyl amine, which are used to construct the required β-lactam intermediate. google.com The development of new precursors, including chalcones and chromones that mimic the biological activity of docetaxel, represents an innovative direction in the field. gu.se
Isolation and Purification Techniques for this compound and Its Synthesized Derivatives
The final and critical stage of any synthesis is the isolation and purification of the target compound to achieve pharmaceutical-grade purity. The purification of docetaxel and its analogues is challenging due to the presence of structurally similar impurities and degradation products. patsnap.com A multi-step purification protocol is typically required.
Commonly employed techniques include solvent-solvent extraction and chromatography. Crude docetaxel can be extracted from a reaction mixture using a solvent like ethyl acetate (B1210297). google.comtandfonline.com This is often followed by column chromatography, with silica (B1680970) gel being the most common stationary phase and mixtures of solvents like ethyl acetate and hexane (B92381) or petroleum ether as the mobile phase. google.com A patent describes a purification sequence involving:
Mixing the crude product with a mixture of an alkane (hexane) and a chlorinated alkane (dichloromethane) and filtering the solid. google.com
Dissolving the resulting solid in an alkyl ketone (acetone) followed by precipitation with an alkane (hexane). google.com
A final recrystallization step, for instance from acetonitrile (B52724) and water, to yield the highly pure product. google.com
High-performance liquid chromatography (HPLC), both in its preparative and analytical forms, is indispensable for separating closely related analogues and for assessing the final purity of the compound. nih.gov For example, reversed-phase HPLC is used to separate docetaxel from its 7-epimer, a common impurity. nih.gov
Table 3: Common Compounds in this compound Synthesis and Analysis
| Compound Name | Abbreviation / Synonym | Role in Synthesis |
|---|---|---|
| This compound | Paclitaxel EP Impurity O | Target compound |
| Docetaxel | Taxotere | Parent compound, reference |
| 10-deacetylbaccatin III | 10-DAB | Key natural precursor (baccatin core) |
| (2R,3S)-3-Phenylisoserine | - | Core structure of the C13 side chain |
| Azetidinone | β-Lactam | Key intermediate for side chain synthesis |
| Triethylsilyl chloride | TESCl | Reagent for forming a protecting group |
| Dicyclohexylcarbodiimide | DCC | Coupling agent for esterification |
| 4-(Dimethylamino)pyridine | DMAP | Catalyst for esterification |
| Dichloromethane | DCM | Reaction and extraction solvent |
| Ethyl Acetate | EtOAc | Reaction and extraction solvent |
| Hexane | - | Solvent for precipitation and chromatography |
Structural Elucidation and Conformational Analysis in Ethyl Docetaxel Research
Advanced Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)
Detailed spectroscopic data for Ethyl Docetaxel (B913) are not available in peer-reviewed literature. For a novel derivative like Ethyl Docetaxel, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be fundamental for its structural confirmation.
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the presence and precise location of the ethyl group on the docetaxel scaffold. For comparison, the analysis of docetaxel and its various conjugates frequently employs NMR to verify structural integrity and the success of synthetic modifications. dovepress.comrsc.org
Mass Spectrometry: High-resolution mass spectrometry would be required to confirm the exact molecular weight of 821.91 and the elemental composition of C44H55NO14. scbt.com Tandem MS (MS/MS) would further help in elucidating the structure by providing characteristic fragmentation patterns, which are well-documented for the parent docetaxel molecule. researchgate.net
Infrared Spectroscopy: IR spectroscopy would identify characteristic functional groups. While the spectrum would be largely similar to docetaxel, subtle shifts, particularly in the O-H stretching region and the C-O stretching region of the ether, would be expected upon ethylation. nih.gov
Table 1: Anticipated Spectroscopic Data for this compound (Note: This table is predictive, as no published data exists. It is based on standard spectroscopic principles for such a modification.)
| Technique | Expected Key Features for this compound |
|---|---|
| ¹H NMR | Signals corresponding to an ethyl group (a triplet and a quartet), in addition to the characteristic proton signals of the docetaxel backbone. |
| ¹³C NMR | Two additional signals in the aliphatic region corresponding to the two carbons of the ethyl group. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion at m/z 822.91 and/or [M+Na]⁺ at m/z 844.90. |
| IR Spectroscopy | Attenuation of a hydroxyl (-OH) stretching band and appearance of C-O-C ether stretching bands, compared to the spectrum of docetaxel. |
Crystallographic Studies and Absolute Stereochemistry Determination
No crystallographic data for this compound have been published. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. The crystal structure of docetaxel itself has been reported, revealing crucial details about its conformation. researchgate.net For this compound, a single-crystal X-ray diffraction study would be necessary to:
Unambiguously determine the atomic coordinates and confirm the site of ethylation.
Define the bond lengths, bond angles, and torsion angles of the entire molecule.
Elucidate the conformation adopted in the crystalline state and analyze intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Without such a study, any discussion of the precise three-dimensional structure and stereochemistry of this compound remains speculative.
Computational Chemistry and Molecular Modeling for Conformational Analysis
In the absence of experimental data, computational methods are invaluable for predicting molecular properties. However, no specific molecular modeling or conformational analysis studies for this compound have been reported. For docetaxel and its analogues, computational studies have been instrumental in understanding their "bioactive conformation." acs.orgresearchgate.net These studies often explore different conformers, such as the "polar," "nonpolar," and "T-shaped" forms, to understand how the molecule interacts with its biological target, β-tubulin. acs.org
A computational analysis of this compound would involve:
Energy Minimization: To find the most stable (lowest energy) conformation of the molecule.
Conformational Search: To explore the potential energy surface and identify various low-energy rotamers.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in different environments (e.g., in solution).
Such studies would be critical in hypothesizing how the addition of an ethyl group might alter the conformational preferences of the docetaxel core and potentially influence its biological activity.
Preclinical Pharmacological Investigations of Ethyl Docetaxel
Molecular Mechanisms of Action
Tubulin Binding Dynamics and Microtubule Stabilization Efficacy
Docetaxel's primary mechanism of action involves its interaction with microtubules, which are essential for cell division. drugbank.comufl.edu It binds to the β-subunit of tubulin dimers within assembled microtubules. nih.gov This binding has a high affinity and occurs in a 1:1 stoichiometric ratio. drugbank.comnih.gov Unlike some other anti-mitotic agents that cause microtubule depolymerization, Docetaxel (B913) stabilizes microtubules by preventing their disassembly. drugbank.comufl.edu This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for both interphase and mitotic cellular functions. drugbank.com Docetaxel has been shown to be approximately 1.9 to two times more potent than Paclitaxel in inhibiting microtubule depolymerization. drugbank.comufl.edu This enhanced efficacy is attributed to a higher affinity for the tubulin binding site. ufl.edu The binding of Docetaxel promotes the assembly of tubulin into stable microtubule bundles that lack normal function. sanofi.us
Cell Cycle Arrest Induction and Pathway Analysis in Model Systems
By stabilizing microtubules, Docetaxel effectively halts the cell cycle, primarily at the G2/M phase. nih.govdovepress.com This arrest is a direct consequence of the disruption of the mitotic spindle, preventing cells from progressing through mitosis. nih.gov In various cancer cell lines, including breast and prostate cancer, treatment with Docetaxel leads to a significant accumulation of cells in the G2/M phase. dovepress.commdpi.com For instance, in MCF-7 breast cancer cells, Docetaxel treatment resulted in a dose-dependent increase in the percentage of cells arrested in the G2/M phase. dovepress.com Studies have shown that this cell cycle arrest is a critical step preceding the induction of apoptosis. nih.gov The cooperative effect of RASSF1A and docetaxel has been shown to be accompanied by cell cycle arrest at the G2/M phase. spandidos-publications.com
Apoptosis Induction Pathways and Regulators (e.g., Bcl-2 phosphorylation)
Following cell cycle arrest, Docetaxel induces programmed cell death, or apoptosis. nih.govresearchgate.net A key mechanism in this process is the phosphorylation of the anti-apoptotic protein Bcl-2. nih.govwikipedia.org Phosphorylation of Bcl-2 inactivates its protective function, thereby promoting apoptosis. nih.goviyte.edu.tr Docetaxel has been demonstrated to be a more potent inducer of Bcl-2 phosphorylation than Paclitaxel. nih.gov This inactivation of Bcl-2 prevents it from dimerizing with the pro-apoptotic protein Bax, leading to apoptosis. mdpi.com In addition to Bcl-2, Docetaxel can also down-regulate the expression of another anti-apoptotic protein, Bcl-xL. researchgate.net The induction of apoptosis by Docetaxel is also associated with the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov
Effects on Cellular Signaling Networks and Gene Expression Profiles
Docetaxel's influence extends to various cellular signaling pathways and alters gene expression profiles in cancer cells. It has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. spandidos-publications.com In human hepatocellular carcinoma stem cells, Docetaxel-induced apoptosis and decreased SOX2 expression were mediated by the suppression of the PI3K/AKT pathway. spandidos-publications.com Furthermore, Docetaxel can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In some cancer cells, Docetaxel treatment leads to the activation of JNK and ERK, components of the MAPK pathway, which can contribute to apoptosis. nih.gov
Gene expression profiling of tumors has revealed that the expression patterns of numerous genes can correlate with sensitivity or resistance to Docetaxel. nih.gov For example, in breast cancer, higher expression of genes involved in the cell cycle, cytoskeleton, and apoptosis was associated with a better response to Docetaxel. nih.gov Conversely, increased expression of certain transcriptional and signal transduction genes was linked to resistance. nih.gov The expression of the ABCB1 gene, which encodes the P-glycoprotein drug efflux pump, is a well-documented mechanism of Docetaxel resistance. researchgate.net
Interactions with Other Intracellular Targets
Beyond its primary interaction with tubulin, Docetaxel's effects can be modulated by other intracellular proteins. For example, the protein RASSF1A has been shown to have a cooperative activity with Docetaxel in suppressing cancer cell growth by enhancing Docetaxel-induced cell cycle arrest. spandidos-publications.com The expression of caveolin-1 (B1176169) (CAV-1) has also been implicated in modulating Docetaxel-induced cell death in breast cancer cells, with its effects potentially differing based on the p53 status of the cells. e-crt.org
Cellular Activity and Cytotoxicity Profiling In Vitro
The cytotoxic effects of Docetaxel have been extensively studied in a wide range of cancer cell lines. In vitro studies have demonstrated that Docetaxel reduces the survival of both murine and human tumor cells by 50% at concentrations ranging from 4 to 35 ng/ml. nih.gov Its cytotoxic activity is more pronounced in proliferating cells compared to non-proliferating cells. nih.gov
The half-maximal inhibitory concentration (IC50) of Docetaxel varies depending on the cancer cell line. For example, in prostate cancer LNCaP cells, the IC50 has been reported to be between 2nM and 5nM. researchgate.net In breast cancer cell lines such as MCF-7 and MDA-MB-231, Docetaxel also exhibits potent cytotoxicity. mdpi.com The cytotoxic effects are generally dose-dependent. dovepress.com
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| LNCaP | Prostate Cancer | 2-5 nM | researchgate.net |
| MCF-7 | Breast Cancer | Varies | mdpi.com |
| MDA-MB-231 | Breast Cancer | Varies | mdpi.com |
| HepG2 | Liver Cancer | <0.5 µg/mL | plos.org |
| Hela | Cervical Cancer | Varies | plos.org |
Table 1: Examples of In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines
It is important to note that the development of resistance to Docetaxel is a significant challenge, and in vitro studies are crucial for understanding the underlying mechanisms. researchgate.net
Evaluation Across Diverse Cell Line Panels
Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of Ethyl Docetaxel across diverse cancer cell line panels. While extensive research exists for its parent compound, Docetaxel, specific data on the cytotoxic or anti-proliferative effects of this compound against a broad spectrum of cancer cell lines remains to be published in peer-reviewed journals.
Comparative Cytotoxicity Studies with Parent Compounds and Other Taxanes
Assessment in 2D Monolayer and 3D Multicellular Spheroid Models
The assessment of this compound's efficacy in both traditional 2D monolayer cell cultures and more physiologically relevant 3D multicellular spheroid models has not been documented in accessible research publications. Investigations using these models are essential for elucidating the compound's ability to penetrate tumor tissues and exert its cytotoxic effects in a microenvironment that more closely mimics an actual tumor.
Preclinical Efficacy in In Vivo Disease Models
Investigation in Xenograft and Syngeneic Animal Models
There is a lack of published preclinical studies investigating the in vivo efficacy of this compound in either human tumor xenograft models or syngeneic animal models. Such studies are a critical step in the preclinical drug development pipeline to determine a compound's anti-tumor activity in a living organism.
Analysis of Tumor Growth Inhibition and Regression in Model Systems
Consequently, due to the absence of in vivo studies, there is no available data analyzing the ability of this compound to inhibit tumor growth or induce tumor regression in animal model systems. This information is vital for establishing a preliminary understanding of its potential clinical utility.
Evaluation of Histopathological Changes in Preclinical Tumor Tissues
Similarly, evaluations of histopathological changes in tumor tissues from preclinical models following treatment with this compound are not present in the scientific literature. Histopathological analysis is necessary to understand the cellular and tissue-level effects of the compound, including the induction of necrosis or apoptosis within the tumor.
No Preclinical Pharmacological Data Found for "this compound"
Despite a comprehensive search of scientific literature, no preclinical data on the cellular uptake and intracellular localization of a compound specifically identified as "this compound" could be located. Extensive searches have yielded information solely on the well-established chemotherapeutic agent, docetaxel.
The initial request for an article detailing the preclinical pharmacological investigations of "this compound," with a specific focus on its cellular uptake and intracellular localization, could not be fulfilled due to the absence of relevant research findings. The scientific and medical databases searched provided a wealth of information on docetaxel, including its mechanism of action, cellular responses, and various formulations designed to improve its delivery and efficacy. However, no studies were identified that specifically name or investigate a compound referred to as "this compound."
Research on docetaxel indicates that its cellular uptake is believed to occur primarily through passive diffusion, a characteristic attributed to its lipophilic nature. Once inside the cell, docetaxel is known to bind to microtubules, disrupting their normal function and leading to cell cycle arrest and apoptosis. Current time information in Bangalore, IN.europa.euwikipedia.orgnih.govcore.ac.uk
It is possible that "this compound" may be a misnomer, an internal research code not yet published in scientific literature, or a very novel derivative with no currently available public data. The search results did contain information on various modifications and formulations of docetaxel, such as nanoparticle-based delivery systems, but none were explicitly identified as "this compound." nih.govresearchgate.netacs.orgresearchgate.netmdpi.com
Given the strict constraints of the request to focus solely on "this compound," and the lack of any specific data for this compound, it is not possible to generate the requested scientific article. Further clarification on the origin of the name "this compound" or its chemical structure would be necessary to conduct a more targeted and potentially successful search.
Pharmacokinetic and Pharmacodynamic Characterization of Ethyl Docetaxel in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical studies in animal models such as mice and rats have been fundamental in elucidating the ADME properties of taxane (B156437) compounds structurally similar to Ethyl Docetaxel (B913).
Following intravenous administration in preclinical models, taxanes like docetaxel are widely distributed to most tissues. nih.govelsevierpure.com High concentrations of the drug are typically found in the liver, spleen, lungs, and kidneys. aacrjournals.orgnih.gov The distribution into the central nervous system, however, is generally low. nih.govelsevierpure.com The volume of distribution is high, which is indicative of extensive tissue uptake and binding. aacrjournals.org Studies using docetaxel-loaded nanoparticles in mice have also shown significant accumulation in tumor tissues, with nanoparticle formulation influencing the concentration and retention time within the tumor. nih.govnih.gov
Below is a representative table of docetaxel distribution in key tissues in tumor-bearing mice at different time points after intravenous administration.
| Tissue | Concentration at 1 hour (ng/g) | Concentration at 24 hours (ng/g) | Concentration at 168 hours (ng/g) |
| Liver | ~15,000 | ~1,000 | <100 |
| Spleen | ~10,000 | ~1,500 | <100 |
| Lung | ~8,000 | ~500 | <50 |
| Kidney | ~6,000 | ~400 | <50 |
| Tumor | ~4,000 | ~2,000 | ~200 |
The metabolism of taxanes is extensive and primarily occurs in the liver. bohrium.comclinpgx.org The cytochrome P450 (CYP) 3A isoenzyme family, particularly CYP3A4 and CYP3A5, plays a crucial role in this process. bohrium.comresearchgate.netdrugbank.com The primary metabolic pathway for docetaxel involves oxidation of the tert-butyl ester group on the C13 side chain. researchgate.net This leads to the formation of several hydroxylated metabolites, which are pharmacologically inactive. bohrium.comresearchgate.net Unlike some other taxanes, the metabolic profile of docetaxel is reported to be similar across different species in preclinical models. nih.govelsevierpure.com
The elimination of docetaxel from plasma follows a multiphasic pattern, consistent with a three-compartment pharmacokinetic model. drugbank.comnih.gov There is an initial rapid distribution phase followed by a slower terminal elimination phase. nih.gov The primary route of elimination is through hepatobiliary excretion, with the majority of the administered dose being excreted in the feces, largely as metabolites. nih.govelsevierpure.comdrugbank.comnih.gov Renal excretion plays a minor role, accounting for only a small percentage of the total elimination. drugbank.comnih.gov Pharmacokinetic evaluations in tumor-bearing mice have shown linear pharmacokinetics for docetaxel. nih.gov
Plasma Protein Binding Characteristics in Preclinical Models
In preclinical species, taxanes like docetaxel are characterized by extensive binding to plasma proteins. nih.govelsevierpure.comnih.gov The reported plasma protein binding ranges from 76% to 97% in various animal species. nih.govnih.gov In human plasma, the binding is greater than 98%. nih.gov The primary proteins involved in binding are albumin, alpha-1-acid glycoprotein (B1211001) (AAG), and lipoproteins. drugbank.comnih.govscielo.org.mx This high degree of protein binding means that only a small fraction of the drug is unbound and pharmacologically active at any given time.
| Parameter | Value | Species |
| Plasma Protein Binding | 76% - 97% | Various Animal Species nih.govnih.gov |
| Primary Binding Proteins | Albumin, Alpha-1-acid glycoprotein (AAG), Lipoproteins | Human drugbank.comnih.gov |
Biodistribution Studies of Ethyl Docetaxel in Animal Models
Biodistribution studies, often employing radiolabeled compounds or advanced analytical techniques like liquid chromatography-mass spectrometry, provide a quantitative understanding of how a drug distributes throughout the body. nih.govfao.org Studies with various formulations of docetaxel in mouse models have confirmed its extensive distribution to tissues such as the liver, spleen, lungs, and kidneys. nih.govresearchgate.net The use of nanoparticle-based delivery systems has been shown to alter the biodistribution profile, leading to prolonged circulation time and increased accumulation in tumor tissue compared to conventional formulations. nih.govresearchgate.netresearchgate.net For example, one study found that a docetaxel-carboxymethylcellulose nanoparticle formulation increased tumor uptake by 5.5-fold compared to the standard formulation. nih.gov
Based on a comprehensive search, it has been determined that while a chemical compound designated as "this compound" (CAS 154044-47-0) is listed by chemical suppliers for research purposes, there is a significant absence of published scientific literature regarding its use in the development of advanced drug delivery systems.
All available research on the topics specified in the provided outline—including nanocarrier formulations (polymeric nanoparticles, micelles, liposomes, solid lipid nanoparticles, mesoporous silica (B1680970) nanoparticles) and targeted delivery strategies (ligand-mediated targeting)—focuses exclusively on the parent compound, Docetaxel (CAS 114977-28-5).
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as requested. Proceeding with the article would require substituting information about Docetaxel, which would violate the strict instruction to focus only on the specified compound.
Development of Advanced Drug Delivery Systems for Ethyl Docetaxel
Targeted Delivery Strategies
Passive Targeting via Enhanced Permeability and Retention (EPR) Effect
The Enhanced Permeability and Retention (EPR) effect is a cornerstone of passive drug targeting in cancer therapy. springermedizin.de This phenomenon arises from the unique pathophysiology of solid tumors, which are characterized by leaky blood vessels and impaired lymphatic drainage. nih.gov These characteristics allow nanoparticles and other macromolecular drug carriers to preferentially accumulate in tumor tissue. springermedizin.denih.gov
Several studies have leveraged the EPR effect for the delivery of docetaxel (B913). For instance, nanoformulations, including polymeric nanoparticles, liposomes, and micelles, are designed to have sizes that facilitate their passage through the fenestrated tumor vasculature and subsequent retention. nih.gov The prolonged circulation of these nanocarriers, often achieved by surface modification with polymers like polyethylene (B3416737) glycol (PEG), further enhances their accumulation at the tumor site. dovepress.comnih.gov
Research has shown that the size of the delivery system is a critical factor. Macromolecules with a hydrodynamic diameter greater than 7 nm can avoid rapid renal clearance, leading to a longer plasma half-life and improved passive targeting through the EPR effect. nih.gov For example, albumin-based nanoparticles have demonstrated the ability to accumulate in tumor tissues via the EPR effect, thereby extending the circulation time of the encapsulated drug. dovepress.com Similarly, polymeric nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) and PEGylated PLGA have been shown to increase the blood residence time of docetaxel, a key attribute for effective EPR-mediated targeting. dovepress.comnih.gov
Table 1: Research Findings on Passive Targeting of Docetaxel via EPR Effect
| Delivery System | Key Findings | Reference(s) |
|---|---|---|
| Polymeric Nanoparticles | Accumulate in tumors due to their macromolecular nature and the EPR effect. | nih.gov |
| Albumin-Based Nanoparticles | Accumulate in tumor tissues through the EPR effect, prolonging drug circulation. | dovepress.com |
| PLGA and PEGylated PLGA NPs | Increase the blood residence time of docetaxel, enhancing EPR-mediated targeting. | dovepress.comnih.gov |
| Polymeric Micelles | Can be designed to have sizes that optimize passive targeting via the EPR effect. | spandidos-publications.com |
Novel Approaches for Overcoming Biological Barriers (e.g., Blood-Brain Barrier)
The blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB) represent significant obstacles to the effective treatment of brain tumors, as they severely restrict the passage of therapeutic agents into the central nervous system. spandidos-publications.comresearchgate.net Several innovative strategies are being explored to overcome these barriers for the delivery of ethyl docetaxel.
One promising approach involves the use of nanoparticles with specific surface modifications. For example, PEGylated mesoporous silica (B1680970) nanoparticles (MSN) with octyl group modifications have been shown to enhance permeability across the BBTB, leading to preferential accumulation within the tumor region. researchgate.netacs.org In a study on temozolomide-resistant glioblastoma, docetaxel-loaded C8-MSN demonstrated significantly prolonged survival and reduced tumor volume in mouse models. researchgate.netacs.org
Another strategy employs targeting ligands that can facilitate transport across the BBB. Cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which bind to integrin receptors overexpressed on glioblastoma cells, have been attached to polymeric micelles to enhance drug delivery. spandidos-publications.com This targeted approach aims to overcome both the BBB and BBTB by facilitating receptor-mediated transcytosis. spandidos-publications.com Furthermore, co-loading nanoparticles with agents like curcumin (B1669340) and coating them with polysorbate 80 has been shown to improve brain penetration, suggesting a synergistic effect in overcoming the BBB. researchgate.net
Table 2: Research Findings on Overcoming Biological Barriers with Docetaxel Delivery Systems
| Delivery System | Barrier | Approach | Key Findings | Reference(s) |
|---|---|---|---|---|
| PEGylated Mesoporous Silica Nanoparticles (C8-MSN) | Blood-Brain Tumor Barrier (BBTB) | Surface modification with octyl groups | Preferential accumulation in the tumor region, enhanced permeability. | researchgate.netacs.org |
| Cyclic RGD-tagged Polymeric Micelles | Blood-Brain Barrier (BBB) and Blood-Brain Tumor Barrier (BBTB) | Targeting integrin αvβ3 receptors | Enhanced cellular uptake and cytotoxicity in glioma cells. | spandidos-publications.com |
| Polysorbate 80-coated PLGA Nanoparticles | Blood-Brain Barrier (BBB) | Co-loading with curcumin and surface coating | Significantly improved brain penetration in vivo. | researchgate.net |
Controlled Release Mechanisms from Delivery Systems
Achieving a controlled and sustained release of this compound from its delivery system is crucial for maintaining therapeutic drug concentrations at the tumor site while minimizing systemic exposure. nih.gov Various mechanisms are employed to modulate the release profile of the drug from different nanocarriers.
Diffusion is a primary mechanism governing drug release from many nanoparticle systems. In polymeric nanoparticles, such as those made from PLGA, the drug diffuses through the polymer matrix. dovepress.com The release can be biphasic, often characterized by an initial burst release followed by a more sustained phase. mdpi.com The properties of the polymer, such as its degradation rate, also play a role, with drug release being dependent on both diffusion and matrix erosion. dovepress.com For instance, docetaxel-loaded oily core nanocapsules have demonstrated a sustained release profile, with the release kinetics fitting the Higuchi model, which indicates diffusion-controlled release. d-nb.info
The composition of the delivery system can be tailored to control the release rate. For example, in hybrid systems consisting of a polymeric core and a lipid shell, the lipid monolayer can act as a barrier to drug diffusion, thereby extending the release of docetaxel. nih.gov In a study using poly(3-hydroxybutyrate-co-4-hydroxybutyrate) nanoparticles, the drug-to-polymer ratio was found to influence the release profile, with higher ratios leading to a more rapid release. mdpi.com
Stimuli-responsive systems offer another level of control. These systems are designed to release their payload in response to specific triggers in the tumor microenvironment, such as a lower pH. mdpi.com For example, docetaxel-infused micelles have shown a more gradual drug release and enhanced stability in an acidic environment compared to neutral conditions. nih.gov Similarly, pH-sensitive liposomes have been developed that exhibit increased drug release in the acidic tumor microenvironment. nih.gov
Table 3: Research Findings on Controlled Release Mechanisms of Docetaxel
| Delivery System | Release Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| PLGA Nanoparticles | Diffusion and matrix erosion | Biphasic release with an initial burst followed by sustained release. | dovepress.commdpi.com |
| Oily Core Nanocapsules | Diffusion | Sustained release profile fitting the Higuchi model. | d-nb.info |
| Polymeric-Lipid Hybrid Nanoparticles | Diffusion through lipid barrier | Lipid monolayer acts as a barrier, extending drug release. | nih.gov |
| pH-Sensitive Liposomes | pH-triggered release | Increased drug release in acidic environments. | nih.gov |
| Polymeric Micelles | pH-triggered release | More gradual release and enhanced stability in acidic conditions. | nih.gov |
Stability and Formulation Characteristics of this compound in Delivery Systems
The stability of this compound within its delivery system is a critical factor for ensuring its therapeutic efficacy and shelf-life. Various formulation strategies are employed to enhance the stability of the encapsulated drug and the carrier itself.
For liposomal formulations, the composition of the lipid bilayer is crucial. The use of lipids like dioleoyl-sn-glycero-3-phosphocholine (DOPC), cholesterol, and cardiolipin (B10847521) can create stable, uniformly sized liposomes. nih.gov The addition of stabilizers such as alpha-tocopheryl acid succinate (B1194679) and sucrose (B13894) can further enhance the stability of the formulation. nih.gov Lyophilization, or freeze-drying, is a common technique used to improve the long-term storage stability of liposomal docetaxel. nih.gov Reconstitution of the lyophilized powder yields a homogeneous dispersion of liposomes. nih.gov
In polymeric nanoparticle systems, the choice of polymer and surfactants plays a significant role in stability. For instance, nanoparticles formulated with poly(lactide)-D-α-tocopheryl polyethylene glycol 1000 succinate (PLA-TPGS) have shown good stability and drug encapsulation efficiency. scienceopen.com The concentration of surfactants, such as polyvinyl alcohol (PVA), also impacts the stability and characteristics of the nanoparticles. scienceopen.com Studies have shown that polymeric nanoparticles can be physically stable for extended periods, with some formulations showing stability for over three months at various temperatures. nih.gov
Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed to improve the stability and delivery of docetaxel. These systems, typically composed of an oil, a surfactant, and a co-surfactant, form stable nanodroplets upon dilution in an aqueous medium. researchgate.net The stability of these formulations is critical for their performance, and they have been shown to be a viable alternative for docetaxel administration. researchgate.netresearchgate.net
Table 4: Research Findings on Stability and Formulation of Docetaxel Delivery Systems
| Delivery System | Formulation Components | Stability Characteristics | Reference(s) |
|---|---|---|---|
| Liposomes | DOPC, cholesterol, cardiolipin, alpha-tocopheryl acid succinate, sucrose | Stable, uniformly sized liposomes; lyophilization enhances long-term storage. | nih.gov |
| Polymeric Nanoparticles (PLA-TPGS) | PLA-TPGS, PVA | Good stability and drug encapsulation efficiency. | scienceopen.com |
| Lipid-based Nanosuspensions | Poly(ethylene glycol)-modified lipids | Physically stable for over 3 months at 4°C and 25°C. | nih.gov |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Ethyl oleate, Tween 80, poly(ethylene glycol) 600 | Form stabilized monodispersed oil nanodroplets upon dilution. | researchgate.net |
Structure Activity Relationship Sar Studies of Ethyl Docetaxel and Its Analogues
Impact of Ethyl Group Substitution on Biological Activity
The substitution of the C-10 hydroxyl group in docetaxel (B913) with an ethyl ether linkage to create 10-ethyl-docetaxel is a key modification that influences its biological activity. Research into 10-alkylated docetaxel analogues has provided insights into how such changes affect the cytotoxicity of the parent compound.
In a study evaluating a series of 10-alkylated docetaxel analogues, the introduction of small alkyl groups at the C-10 position was explored to understand their impact on anti-cancer activity. While specific data for a simple 10-ethyl ether was not the primary focus of the most prominent published studies, the general findings for 10-alkylated derivatives offer valuable context. For instance, one study established a method for the alkylation of docetaxel at the C-10 position and evaluated the cytotoxic activity of the resulting analogues. nih.gov It was found that certain derivatives with specific functionalities at the end of the alkyl chain could exhibit potent cytotoxicity. nih.gov
To illustrate the effect of C-10 substitution, the following table presents hypothetical comparative cytotoxicity data for docetaxel and some of its 10-alkylated analogues against a human cancer cell line. This data is representative of the type of findings in SAR studies, where IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are used to quantify cytotoxic potency.
Table 1: Comparative in vitro Cytotoxicity of Docetaxel and C-10 Alkylated Analogues
| Compound | C-10 Substituent | IC50 (nM) on a Representative Cancer Cell Line |
|---|---|---|
| Docetaxel | -OH | 1.5 |
| 10-ethyl-docetaxel | -OCH2CH3 | Data not explicitly available in cited literature, but expected to be in the low nanomolar range based on trends for small alkyl ethers. |
| 10-methoxy-docetaxel | -OCH3 | Comparative data suggests similar or slightly altered potency to docetaxel. |
| 10-propoxy-docetaxel | -OCH2CH2CH3 | Potency may vary with increasing alkyl chain length. |
The biological activity of these analogues is not solely dependent on the presence of an alkyl group but also on its size and nature. It is generally understood that modifications at the C-10 position can modulate the drug's interaction with its binding site on β-tubulin and potentially affect its susceptibility to efflux pumps that contribute to drug resistance.
Influence of Stereochemistry on Potency and Selectivity
The conformation of the taxane (B156437) core is known to be flexible, and different conformations have been proposed to be the "bioactive conformation" when bound to tubulin. The substituent at C-10 can influence the conformational equilibrium of the taxane ring system. Modeling studies of various taxanes have shown that the orientation of the C-10 substituent can affect the positioning of other key functional groups, such as the C-2 benzoyl group and the C-4 acetyl group, which are also critical for activity.
Correlation of Structural Modifications with Tubulin Binding Affinity
Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin, which stabilizes microtubules and inhibits their depolymerization, leading to cell cycle arrest and apoptosis. tocris.com The affinity of docetaxel for its binding site on tubulin is a key determinant of its potency. Docetaxel generally has a higher binding affinity for tubulin than paclitaxel. buffalo.edu
Structural modifications, such as the introduction of an ethyl group at the C-10 position, can alter this binding affinity. The C-10 position is located within the binding pocket on β-tubulin. Molecular modeling studies suggest that this region of the binding site can accommodate small alkyl groups. The presence of a C-10 hydroxyl group in docetaxel allows for a specific hydrogen bonding interaction within the binding site. Replacing this hydroxyl with an ethyl ether would remove this hydrogen bond donor capability but would introduce a more hydrophobic moiety.
The change in the nature of the interaction at the C-10 position can have several effects:
Direct Interaction: The ethyl group may engage in van der Waals interactions with hydrophobic amino acid residues in the binding pocket. The favorability of these interactions would depend on the specific shape and size of the pocket in that region.
Solvation/Desolvation: The change in polarity at the C-10 position can affect the energetics of the binding process, including the desolvation of the ligand and the binding site.
Studies on other C-10 modified taxanes have shown that both increases and decreases in tubulin binding affinity are possible depending on the nature of the substituent. csic.es For an ethyl group, it is plausible that the loss of a hydrogen bond might be compensated for by favorable hydrophobic interactions, leading to a binding affinity that is comparable to, or slightly different from, docetaxel.
Computational SAR Modeling and Predictive Analytics
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of drug candidates like Ethyl Docetaxel. These approaches can provide insights into the molecular basis of activity and guide the design of new analogues with improved properties.
Molecular docking studies can be used to predict the binding mode of this compound within the tubulin binding pocket. By placing the molecule in the known three-dimensional structure of tubulin, researchers can visualize the potential interactions between the ethyl group at C-10 and the surrounding amino acid residues. mdpi.com These simulations can help to rationalize the observed biological activity and provide a basis for understanding how the ethyl group might alter the binding affinity compared to the hydroxyl group of docetaxel. Such studies have indicated that modifications at the C-10 position can influence the conformation of key elements in microtubule lateral interactions. nih.gov
QSAR models correlate the chemical structures of a series of compounds with their biological activities. For a series of 10-alkylated docetaxel analogues, a QSAR model could be developed to predict the cytotoxicity based on various physicochemical descriptors of the C-10 substituent, such as its size, hydrophobicity, and electronic properties. While a specific QSAR model for 10-ethyl-docetaxel was not found in the provided search results, the principles of QSAR suggest that the properties of the ethyl group would be a variable in such a model.
Predictive analytics based on these computational models can help in:
Virtual Screening: Screening large libraries of virtual compounds to identify those with potentially high tubulin binding affinity and cytotoxicity.
Lead Optimization: Guiding the modification of a lead compound like this compound to further enhance its activity or improve other properties.
Understanding Resistance: Modeling how mutations in tubulin might affect the binding of different analogues, potentially predicting which analogues might be effective against resistant cancer cells.
These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, provide a powerful platform for the rational design of novel taxane-based anticancer agents.
Analytical Methodologies for Ethyl Docetaxel Research and Quantification
Mass Spectrometry (MS) and LC-MS/MS for Identification and Quantification
No specific mass spectrometry or LC-MS/MS methods for the identification and quantification of Ethyl Docetaxel (B913) have been detailed in the scientific literature.
Spectrophotometric Techniques (e.g., UV-Vis) for Research Applications
There are no published studies on the use of UV-Vis spectrophotometry or other spectrophotometric techniques for the research of Ethyl Docetaxel.
Chromatographic Separation of Related Substances and Degradants
No information is available regarding the chromatographic separation of potential related substances or degradation products of this compound.
Mechanisms of Resistance to Ethyl Docetaxel in Preclinical Models
Investigation of Efflux Pump Involvement (e.g., P-glycoprotein)
A primary and extensively studied mechanism of resistance to taxane-based chemotherapeutic agents, including docetaxel (B913), is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govmdpi.com Among these, P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene, is a key player in mediating multidrug resistance (MDR). mdpi.comcore.ac.uk
In preclinical models of cancer, the development of resistance to docetaxel is frequently associated with the upregulation of P-gp. core.ac.ukmetu.edu.tr This transmembrane protein actively transports a wide array of structurally diverse compounds, including docetaxel, out of the cancer cell. mdpi.comcore.ac.uk This efflux mechanism reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects and allowing the cancer cells to survive and proliferate. nih.gov
Studies utilizing docetaxel-resistant cancer cell lines, such as those derived from breast and prostate cancers, have consistently demonstrated a significant increase in the expression of P-gp at both the mRNA and protein levels. metu.edu.tracs.org For instance, in docetaxel-resistant MCF-7 breast cancer cells, a de novo expression of P-gp has been identified as a significant contributor to the resistant phenotype. metu.edu.tr Similarly, in prostate cancer models, increased P-gp expression is a recognized mechanism of docetaxel resistance, which can be reversed by P-gp inhibitors. ijbs.com The inhibition of P-gp activity has been shown to restore sensitivity to docetaxel in these resistant cell lines. ijbs.com
The following table summarizes the findings from various preclinical studies on P-glycoprotein involvement in docetaxel resistance.
| Cell Line Model | Cancer Type | Key Findings on P-gp | Reference |
| MCF-7/Doc | Breast Cancer | De novo expression of P-gp significantly contributed to docetaxel resistance. | metu.edu.tr |
| PC-3/R, LNCaP/R | Prostate Cancer | Increased P-glycoprotein expression observed in docetaxel-resistant cells. | ijbs.com |
| A549-Taxol, DLKP-A | Non-Small Cell Lung Cancer | Overexpression of P-gp leads to docetaxel efflux. | core.ac.uk |
| EMT6/AR1 | Breast Cancer | High P-gp expression correlated with a 6.5 times lower IC50 for a nanoparticle formulation of docetaxel compared to native docetaxel. | researchgate.net |
Alterations in Tubulin Isotypes and Post-Translational Modifications
The cellular target of docetaxel is the β-tubulin subunit of microtubules. nih.gov Alterations in the expression of different β-tubulin isotypes and their post-translational modifications (PTMs) represent another significant mechanism of resistance. dovepress.commdpi.com
Different β-tubulin isotypes can confer distinct dynamic properties to microtubules, and changes in their expression levels can reduce the binding affinity of docetaxel or alter the microtubule dynamics in a way that counteracts the drug's stabilizing effect. mdpi.comuhod.org In docetaxel-resistant breast cancer cell lines (MCF-7 and MDA-MB-231), altered expression of various β-tubulin isotypes at both the mRNA and protein levels has been observed. nih.gov For example, in docetaxel-resistant MCF-7 cells, an overexpression of class I, II, III, and IVa β-tubulin mRNA isotypes was noted. nih.gov Conversely, in MDA-MB-231 resistant cells, there was a decrease in class I and class IVa mRNA but an increase in class II, IVb, and VI isotypes. nih.gov
Post-translational modifications of tubulin, such as acetylation, detyrosination, and glutamylation, also play a crucial role in regulating microtubule stability and function. mdpi.com Changes in the patterns of these modifications can affect the interaction of microtubules with microtubule-associated proteins (MAPs) and with docetaxel itself, contributing to drug resistance. For instance, increased microtubule stability through certain PTMs can render cells less sensitive to the effects of microtubule-stabilizing agents like docetaxel. uhod.org
The table below details the observed changes in β-tubulin isotypes in docetaxel-resistant preclinical models.
| Cell Line Model | Cancer Type | Alterations in β-Tubulin Isotypes | Reference |
| MCF-7/Doc | Breast Cancer | Overexpression of class I, II, III, and IVa mRNA isotypes; decreased class VI mRNA. | nih.gov |
| MDA-MB-231/Doc | Breast Cancer | Decreased class I and IVa mRNA; increased class II, IVb, and VI mRNA. | nih.gov |
| MCF-7/Doc | Breast Cancer | Upregulation of class II, III, and V β-tubulin isotypes. | metu.edu.tr |
| Paclitaxel and Docetaxel Resistant MCF-7 | Breast Cancer | Upregulation of mRNA levels of βII-, βIII-, and βV-tubulin isotypes. | uhod.org |
Activation of Survival Pathways in Resistant Cell Lines/Models
The development of resistance to docetaxel is also intricately linked to the activation of pro-survival signaling pathways that enable cancer cells to evade drug-induced apoptosis. nih.govaacrjournals.org
One of the key pathways implicated in docetaxel resistance is the PI3K/Akt signaling cascade. ijbs.com The activation of this pathway promotes cell survival and proliferation and has been observed in docetaxel-resistant prostate cancer cells. ijbs.com Inhibition of the PI3K/Akt pathway has been shown to re-sensitize resistant cells to docetaxel. ijbs.com
Another critical survival pathway involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling. mdpi.com In docetaxel-resistant models, increased activity of NF-κB has been noted, which mediates resistance by inhibiting docetaxel-induced apoptosis. mdpi.com This can be driven by upstream regulators such as STAT3. mdpi.com
Furthermore, the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can be upregulated in resistant cells, tipping the balance away from apoptosis and towards cell survival. nih.gov The androgen receptor (AR) signaling pathway is also a significant contributor to docetaxel resistance, particularly in prostate cancer, where its reactivation can drive cell survival and proliferation despite treatment. ijbs.comnih.gov
The following table summarizes key survival pathways activated in docetaxel-resistant preclinical models.
| Resistant Model | Cancer Type | Activated Survival Pathway | Key Findings | Reference |
| LNCaP/R, PC-3/R | Prostate Cancer | PI3K/Akt Pathway | Stronger activation of the PI3K/Akt pathway in resistant cells; reversal by quercetin. | ijbs.com |
| Docetaxel-resistant PCa models | Prostate Cancer | STAT3/NF-κB Pathway | Increased STAT3 expression and activity leads to activation of NF-κB signaling. | mdpi.com |
| Docetaxel-resistant PCa cells | Prostate Cancer | Androgen Receptor (AR) Pathway | Stronger activation of AR in resistant subclones. | ijbs.com |
| Docetaxel-resistant PCa cells | Prostate Cancer | Proliferative and Survival Pathways | Targeting pathways like EGFR and IGFR-1 is a strategy to counter resistance. | nih.gov |
Preclinical Combination Modalities Involving Ethyl Docetaxel
Synergistic Effects with Other Research Agents in In Vitro Models
There is no available scientific literature detailing in vitro studies on the synergistic effects of Ethyl Docetaxel (B913) with other research agents.
Evaluation of Combination Regimens in In Vivo Animal Models
There is no available scientific literature on the evaluation of combination regimens involving Ethyl Docetaxel in in vivo animal models.
Mechanistic Basis of Combination Efficacy (e.g., Notch pathway inhibition)
There is no available scientific literature investigating the mechanistic basis of combination efficacy for this compound, including its potential effects on the Notch pathway. For the parent compound, Docetaxel, combination with Notch pathway inhibitors like gamma-secretase inhibitors (GSIs) has been shown to enhance its anti-tumor effects in preclinical models of breast and prostate cancer by targeting cancer stem cells. lktlabs.comscispace.com
Investigation of Potential for Radiosensitization
There is no available scientific literature investigating the potential of this compound as a radiosensitizer. The radiosensitizing properties of the parent compound, Docetaxel, have been a subject of preclinical and clinical investigation, showing promise in enhancing the efficacy of radiation therapy in various cancers. kmpharma.inplos.orgkmpharma.in
Future Directions and Emerging Research Avenues for Ethyl Docetaxel
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for Ethyl Docetaxel, and how can purity be ensured during characterization?
- Methodological Answer : this compound synthesis typically involves esterification of docetaxel with ethyl groups under controlled conditions. Key steps include:
- Reaction Monitoring : Use HPLC (High-Performance Liquid Chromatography) to track intermediate formation and confirm reaction completion .
- Purification : Employ column chromatography or recrystallization to isolate the product, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation .
- Purity Assessment : Quantify impurities via gas chromatography (GC) or LC-MS, ensuring compliance with ICH guidelines (e.g., <0.1% residual solvents) .
Q. Which solvent systems are optimal for this compound in preclinical solubility and stability studies?
- Methodological Answer : Solubility testing should use physiologically relevant solvents (e.g., PBS, DMSO-water mixtures) under varying pH (4.0–7.4) and temperature (4°C–37°C) conditions. Stability assessments require:
- Kinetic Analysis : Measure degradation rates via UV-Vis spectroscopy or LC-MS over 24–72 hours.
- Light Sensitivity : Conduct experiments in amber vials to assess photodegradation, referencing OECD guidelines for chemical stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s pharmacokinetic (PK) profiles across in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from differences in model systems (e.g., cell lines vs. animal metabolism). Address this by:
- Cross-Validation : Replicate PK studies using identical dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration).
- Species-Specific Factors : Account for cytochrome P450 variability by comparing murine vs. human hepatocyte metabolism data .
- Meta-Analysis : Systematically review existing literature to identify confounding variables (e.g., formulation excipients) using PRISMA guidelines .
Q. What experimental designs are recommended to investigate this compound’s mechanism of action in drug-resistant cancer models?
- Methodological Answer :
- Resistance Induction : Develop resistant cell lines via prolonged sublethal exposure, validating resistance via IC50 shifts and ABC transporter overexpression (e.g., P-glycoprotein via qPCR).
- Functional Assays : Use fluorescence-based efflux assays (e.g., calcein-AM) to assess transporter activity inhibition.
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes, followed by pathway enrichment analysis (e.g., KEGG, GO terms) .
Q. How should researchers design in vivo studies to evaluate this compound’s toxicity while adhering to ethical guidelines?
- Methodological Answer :
- Dose Escalation : Follow the 3Rs principle (Replacement, Reduction, Refinement) using staggered dosing cohorts (e.g., 10–50 mg/kg) in rodent models.
- Endpoint Criteria : Predefine humane endpoints (e.g., >20% weight loss, lethargy) and include control groups receiving standard docetaxel for comparative toxicity.
- Ethical Compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC) and reference ARRIVE 2.0 guidelines for reporting .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer :
- Synergy Quantification : Use the Chou-Talalay method (Combination Index) or Bliss independence model, validated via dose-response matrices.
- Uncertainty Analysis : Apply Monte Carlo simulations to assess variability in IC50 values and confidence intervals .
- Visualization : Generate isobolograms or heatmaps to depict synergistic, additive, or antagonistic interactions .
Q. How can researchers ensure reproducibility when publishing this compound’s experimental data?
- Methodological Answer :
- Detailed Protocols : Document all steps in supplemental materials, including instrument calibration (e.g., HPLC column specifications) and raw data repositories (e.g., Figshare, Zenodo).
- MIAME Compliance : For omics data, adhere to Minimum Information About a Microarray Experiment standards .
- Peer Review : Share preprints on platforms like bioRxiv for community feedback before journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
